![molecular formula C8H14O4 B576569 1-Acetoxy-7-oxabicyclo[4.1.0]heptane CAS No. 14161-46-7](/img/new.no-structure.jpg)
1-Acetoxy-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-7-oxabicyclo[410]heptane is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxy-7-oxabicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is followed by further chemical transformations to introduce the acetoxy group and form the desired bicyclic structure.
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
Scientific Research Applications
1-Acetoxy-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Cyclohexene oxide: Another bicyclic compound with an oxirane ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: A simpler epoxide with similar reactivity but lacking the acetoxy group.
Uniqueness: 1-Acetoxy-7-oxabicyclo[410]heptane is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
14161-46-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
acetic acid;7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c7-6-4-2-1-3-5(6)8-6;1-2(3)4/h5,7H,1-4H2;1H3,(H,3,4) |
InChI Key |
MPSCSLOLRZHGAD-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CCC2(C(C1)O2)O |
Canonical SMILES |
CC(=O)O.C1CCC2(C(C1)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)

![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)
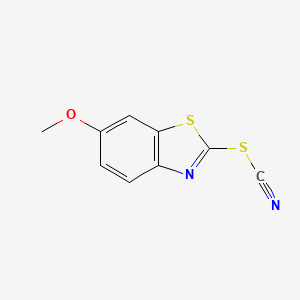

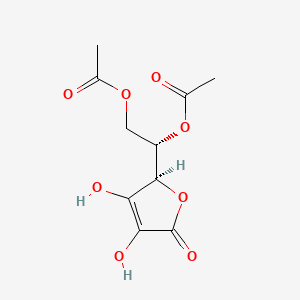
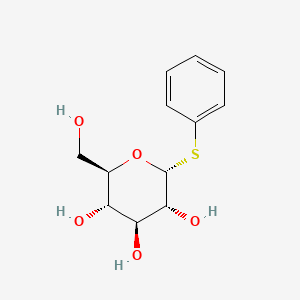

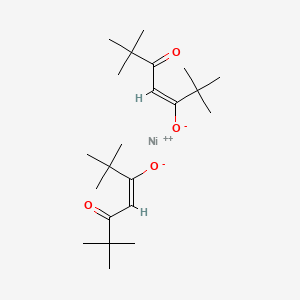
![2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B576500.png)
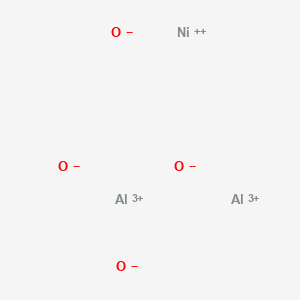

![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
